Antitumor agent-45

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

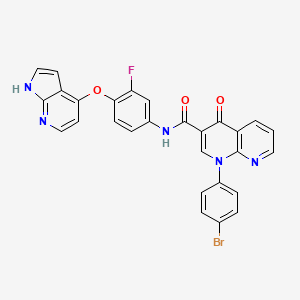

Molecular Formula |

C28H17BrFN5O3 |

|---|---|

Molecular Weight |

570.4 g/mol |

IUPAC Name |

1-(4-bromophenyl)-N-[3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C28H17BrFN5O3/c29-16-3-6-18(7-4-16)35-15-21(25(36)20-2-1-11-33-27(20)35)28(37)34-17-5-8-24(22(30)14-17)38-23-10-13-32-26-19(23)9-12-31-26/h1-15H,(H,31,32)(H,34,37) |

InChI Key |

OKCVLHCOWSNRPV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(N=C1)N(C=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CNC5=NC=C4)F)C6=CC=C(C=C6)Br |

Origin of Product |

United States |

Foundational & Exploratory

Antitumor Agent-45 (Paclitaxel): A Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-45, commonly known as Paclitaxel, is a potent mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer.[1][2] Derived from the Pacific yew tree, Taxus brevifolia, Paclitaxel is a diterpenoid compound that exerts its antineoplastic effects by disrupting microtubule dynamics, a critical process for cell division.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of Paclitaxel, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and experimental workflows.

Core Mechanism of Action: Microtubule Stabilization

The primary mechanism of action of Paclitaxel is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[3][] Microtubules are dynamic polymers of α- and β-tubulin subunits that continuously undergo phases of assembly and disassembly.[3] This dynamic instability is crucial for the formation of the mitotic spindle during cell division, which is responsible for segregating chromosomes into daughter cells.[1][3]

Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and preventing their depolymerization.[5][6] This leads to the formation of abnormally stable and non-functional microtubules.[3][5] The stabilization of microtubules disrupts the normal dynamic reorganization of the microtubule network that is essential for mitosis.[5] Consequently, the mitotic spindle cannot form correctly, leading to an arrest of the cell cycle at the G2/M phase.[3][7] This prolonged mitotic block ultimately triggers programmed cell death, or apoptosis.[1][8]

Signaling Pathways Involved in Paclitaxel-Induced Apoptosis

Paclitaxel induces apoptosis through multiple signaling pathways. The prolonged activation of the mitotic checkpoint due to the disrupted spindle assembly is a key trigger for apoptosis.[1] Additionally, Paclitaxel has been shown to modulate several signaling cascades that contribute to its cytotoxic effects.

PI3K/Akt and MAPK Signaling Pathways

Studies have demonstrated that Paclitaxel can induce apoptosis by inhibiting the PI3K/Akt signaling pathway and activating the MAPK signaling pathway.[2][7] The PI3K/Akt pathway is a crucial survival pathway that is often overactive in cancer cells. By inhibiting this pathway, Paclitaxel promotes apoptosis.[7][9] Conversely, the activation of the MAPK pathway, particularly the JNK/SAPK branch, has been shown to be involved in Paclitaxel-induced apoptosis.[7][8][10] Treatment with Paclitaxel leads to the phosphorylation of p38 MAPK and JNK, which in turn can lead to the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins.[7][10]

TAK1-JNK Activation Pathway

Paclitaxel has also been shown to induce apoptosis through the TAK1-JNK activation pathway.[10] Transforming growth factor-beta-activated kinase 1 (TAK1) and its binding protein (TAB1) play a role in apoptosis through various signaling pathways, including JNK.[10] Paclitaxel treatment can enhance the levels of endogenous TAK1 and TAB1, leading to the phosphorylation and activation of JNK.[10] Activated JNK can then inhibit the anti-apoptotic protein Bcl-xL, promoting cell death.[10]

dot

Caption: Signaling pathways activated by Paclitaxel leading to apoptosis.

Quantitative Data

The efficacy of Paclitaxel has been evaluated in numerous in vitro and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of Paclitaxel

| Cell Line | Assay Type | Endpoint | Value | Reference |

| HT-1080 | Cell Viability | IC50 | 8.037 nM | [11] |

| HeLa | High-Content Tubulin Assay | Potency | 4 nM | [12] |

| HeLa | Biochemical Tubulin Assay | Potency | 10 nM | [12] |

| HeLa | Cell Cycle Assay | Potency | 2 nM | [12] |

Table 2: Clinical Efficacy of Paclitaxel in Metastatic Breast Cancer

| Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| 175 mg/m² every 3 weeks | 29.8% | 4.1 months | 10.9 months | [13] |

| 65 mg/m² weekly | 31.9% | 4.4 months | 12.4 months | [13] |

| 90 mg/m² weekly | 55% | 7.5 months | 20.1 months | [14] |

| Paclitaxel + Alisertib | - | 10.2 months | 26.3 months | [15] |

| Paclitaxel alone | - | 7.1 months | 25.1 months | [15] |

| Paclitaxel + Bevacizumab | - | 11 months | - | [16] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Paclitaxel.

Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin in vitro.

-

Materials: Purified tubulin protein (>99%), assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA), GTP, glycerol, fluorescent reporter (e.g., DAPI), Paclitaxel (positive control), Colchicine (negative control), 96-well or 384-well microplate, microplate reader.[12][17][18]

-

Procedure:

-

Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL) in assay buffer.[12][17]

-

Add GTP (e.g., 1 mM), glycerol (e.g., 10%) as a polymerization enhancer, and a fluorescent reporter.[12][17]

-

Add varying concentrations of the test compound (or Paclitaxel) to the wells of the microplate.

-

Add the tubulin reaction mixture to the wells.

-

Incubate the plate at 37°C in a microplate reader.[18]

-

Measure the fluorescence (or absorbance at 340 nm) at regular intervals (e.g., every 30 seconds for 1 hour) to monitor tubulin polymerization.[18]

-

-

Data Analysis: Plot the change in fluorescence/absorbance over time. An increase in signal indicates tubulin polymerization. Compare the polymerization curves of treated samples to the control to determine the effect of the compound.

dot

Caption: Workflow for a tubulin polymerization assay.

Immunofluorescence Staining of Microtubules

This technique visualizes the effects of Paclitaxel on the microtubule network within cells.

-

Materials: Cell culture supplies, Paclitaxel, fixative (e.g., methanol or paraformaldehyde), permeabilization buffer (e.g., Triton X-100 in PBS), blocking buffer (e.g., BSA in PBS), primary antibody (e.g., anti-α-tubulin), fluorescently labeled secondary antibody, DAPI (for nuclear counterstaining), fluorescence microscope.[17][19]

-

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Treat cells with Paclitaxel for the desired time and concentration.

-

Fix the cells with a suitable fixative.

-

Permeabilize the cells to allow antibody entry.[17]

-

Block non-specific antibody binding with blocking buffer.[17]

-

Incubate with the primary antibody against α-tubulin.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

-

Data Analysis: Observe the morphology of the microtubule network. In Paclitaxel-treated cells, expect to see bundling and stabilization of microtubules, particularly around the nucleus, and the formation of abnormal mitotic spindles.[20]

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Materials: Cell culture supplies, Paclitaxel, PBS, trypsin, ethanol (for fixation), propidium iodide (PI) staining solution containing RNase, flow cytometer.[21][22]

-

Procedure:

-

Treat cells with Paclitaxel for the desired time and concentration.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol while vortexing gently, and store at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark.

-

Analyze the samples using a flow cytometer.

-

-

Data Analysis: The DNA content of the cells is measured by the fluorescence intensity of PI. A histogram of cell count versus fluorescence intensity will show peaks corresponding to cells in G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases.[21][23] In Paclitaxel-treated cells, an accumulation of cells in the G2/M peak is expected.[20][21][24]

dot

Caption: Workflow for cell cycle analysis by flow cytometry.

Western Blot for Apoptosis Markers

This technique detects the expression levels of key proteins involved in apoptosis.

-

Materials: Cell culture supplies, Paclitaxel, lysis buffer, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF or nitrocellulose membranes, blocking buffer (e.g., non-fat milk or BSA in TBST), primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax), HRP-conjugated secondary antibodies, chemiluminescent substrate, imaging system.[25][26]

-

Procedure:

-

Treat cells with Paclitaxel and lyse them to extract total protein.[27]

-

Quantify the protein concentration in the lysates.

-

Separate the proteins by size using SDS-PAGE.[25]

-

Transfer the separated proteins to a membrane.[25]

-

Block the membrane to prevent non-specific antibody binding.[25]

-

Incubate the membrane with primary antibodies against the apoptosis markers of interest.

-

Wash and incubate with the appropriate HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis: The intensity of the bands corresponds to the amount of the target protein. In Paclitaxel-treated cells, an increase in pro-apoptotic markers like cleaved caspase-3 and Bax, and a decrease in anti-apoptotic markers like Bcl-2, would be expected.[7][28]

Conclusion

This compound (Paclitaxel) is a cornerstone of cancer chemotherapy with a well-defined mechanism of action. Its ability to stabilize microtubules leads to a G2/M cell cycle arrest and subsequent induction of apoptosis through various signaling pathways. Understanding the intricate molecular details of how Paclitaxel works is crucial for optimizing its clinical use, overcoming resistance, and developing novel combination therapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted effects of this important anticancer agent.

References

- 1. Paclitaxel - Wikipedia [en.wikipedia.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 5. droracle.ai [droracle.ai]

- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. researchgate.net [researchgate.net]

- 10. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Cell-Based Pharmacokinetics Assay for Evaluating Tubulin-Binding Drugs [medsci.org]

- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Model-Based Meta-Analysis for Quantifying Paclitaxel Dose Response in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Weekly Paclitaxel – An Effective Treatment for Advanced Breast Cancer | Anticancer Research [ar.iiarjournals.org]

- 15. Efficacy and Safety of Weekly Paclitaxel With or Without Oral Alisertib in Patients With Metastatic Breast Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Randomized Phase III Trial of Paclitaxel Once Per Week Compared With Nanoparticle Albumin-Bound Nab-Paclitaxel Once Per Week or Ixabepilone With Bevacizumab As First-Line Chemotherapy for Locally Recurrent or Metastatic Breast Cancer: CALGB 40502/NCCTG N063H (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benthamopen.com [benthamopen.com]

- 18. SB226, an inhibitor of tubulin polymerization, inhibits paclitaxel-resistant melanoma growth and spontaneous metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Flow cytometry with PI staining | Abcam [abcam.com]

- 23. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 24. Cell cycle G2/M arrest and activation of cyclin-dependent kinases associated with low-dose paclitaxel-induced sub-G1 apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Apoptosis western blot guide | Abcam [abcam.com]

- 26. pubcompare.ai [pubcompare.ai]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to a Potent Antitumor Agent

Disclaimer: The specific compound "Antitumor agent-45" could not be definitively identified in publicly available scientific literature. Therefore, this guide will focus on a well-characterized and widely studied antitumor agent, Paclitaxel , to provide a comprehensive overview of the chemical structure, properties, and mechanisms of action relevant to researchers, scientists, and drug development professionals.

Introduction to Paclitaxel

Paclitaxel is a highly effective antineoplastic agent used in the treatment of various cancers, including ovarian, breast, lung, and Kaposi's sarcoma. Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, it is a member of the taxane class of chemotherapeutic drugs. Its primary mechanism of action involves the disruption of microtubule function, a critical component of the cellular cytoskeleton, thereby inhibiting cell division and inducing apoptosis.

Chemical Structure and Properties

Paclitaxel is a complex diterpenoid with the chemical formula C₄₇H₅₁NO₁₄. Its intricate structure, characterized by a taxane core and a C-13 side chain, is crucial for its biological activity.

Table 1: Physicochemical Properties of Paclitaxel

| Property | Value |

| Molecular Formula | C₄₇H₅₁NO₁₄ |

| Molecular Weight | 853.9 g/mol |

| Melting Point | 213-216 °C |

| Solubility | Poorly soluble in water. Soluble in ethanol, methanol, and other organic solvents. |

| Appearance | White to off-white crystalline powder |

Mechanism of Action and Signaling Pathways

Paclitaxel's primary antitumor effect stems from its ability to bind to the β-tubulin subunit of microtubules. Unlike other microtubule-targeting agents that induce depolymerization, paclitaxel stabilizes the microtubule polymer and protects it from disassembly. This action disrupts the normal dynamic instability of microtubules, which is essential for mitotic spindle formation and chromosome segregation during cell division. The cell cycle is arrested in the G2/M phase, ultimately leading to apoptotic cell death.

Several signaling pathways are implicated in paclitaxel-induced apoptosis. The sustained mitotic arrest activates the spindle assembly checkpoint, leading to the activation of pro-apoptotic proteins and the mitochondrial apoptotic pathway.

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Quantitative Data on Antitumor Activity

The antitumor activity of paclitaxel is typically quantified by its IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values can vary depending on the cancer cell line.

Table 2: In Vitro Antitumor Activity of Paclitaxel in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| MCF-7 | Breast Cancer | 2 - 10 |

| A549 | Lung Cancer | 5 - 20 |

| HeLa | Cervical Cancer | 1 - 5 |

| OVCAR-3 | Ovarian Cancer | 3 - 15 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of paclitaxel on cancer cells.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with various concentrations of paclitaxel (typically in a serial dilution) for a defined period (e.g., 48 or 72 hours).

-

MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The IC₅₀ value is calculated by plotting the percentage of cell viability against the drug concentration.

Caption: Workflow for a typical MTT cell viability assay.

Immunofluorescence Staining for Microtubule Analysis

This technique allows for the visualization of paclitaxel's effect on the microtubule network within cells.

Methodology:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with paclitaxel.

-

Fixation: Cells are fixed with a suitable fixative (e.g., paraformaldehyde) to preserve their cellular structure.

-

Permeabilization: The cell membrane is permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cell.

-

Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody that specifically binds to β-tubulin.

-

Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

-

Counterstaining and Mounting: The cell nuclei are often counterstained with a DNA-binding dye (e.g., DAPI), and the coverslips are mounted on microscope slides.

-

Microscopy: The cells are visualized using a fluorescence microscope to observe the changes in microtubule organization.

Conclusion

Paclitaxel remains a cornerstone of cancer chemotherapy due to its potent ability to disrupt microtubule dynamics and induce apoptosis in rapidly dividing cancer cells. A thorough understanding of its chemical properties, mechanism of action, and the experimental protocols used to evaluate its efficacy is essential for researchers and clinicians working to develop novel anticancer therapies and optimize existing treatment regimens. The data and methodologies presented in this guide provide a foundational resource for professionals in the field of oncology drug development.

Antitumor Agent-45: A Technical Overview of a Potent Microtubule Stabilizer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Antitumor Agent-45, a potent natural product-derived cytotoxic agent. The document details its discovery and origin, elucidates its mechanism of action as a microtubule-stabilizing agent, and presents key quantitative data from preclinical studies. Detailed experimental protocols for cytotoxicity and microtubule assembly assays are provided, along with visualizations of its primary signaling pathway and experimental workflows to support further research and development efforts in oncology.

Discovery and Origin

The discovery of this compound, a complex diterpenoid, is a landmark in the history of natural product drug discovery. In the 1960s, as part of a large-scale screening program by the National Cancer Institute (NCI) in the United States, extracts from thousands of plant species were tested for anticancer activity. In 1962, a crude extract from the bark of the Pacific yew tree, Taxus brevifolia, demonstrated significant cytotoxic activity against cancer cells.

The active compound was isolated in 1967 by Monroe E. Wall and Mansukh C. Wani and its structure was published in 1971. Due to its complex ring structure and the low yield from its natural source (requiring the bark of several mature trees to treat a single patient), the initial development was slow. It was not until the late 1970s that its unique mechanism of action was discovered, renewing interest in its therapeutic potential. The challenges in supply eventually led to the development of semi-synthetic production methods from more renewable precursors found in the needles of other yew species.

Mechanism of Action

This compound exerts its cytotoxic effects by disrupting the normal function of microtubules. Unlike other anti-mitotic agents that cause microtubule depolymerization (e.g., vinca alkaloids), this compound binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.

This stabilization of microtubules is highly disruptive to cellular processes that rely on dynamic microtubule instability, particularly mitosis. The formation of a dysfunctional and overly stable mitotic spindle prevents the proper segregation of chromosomes during anaphase. This leads to a prolonged mitotic arrest at the G2/M phase of the cell cycle, which ultimately triggers apoptotic cell death.

Signaling Pathway for Apoptosis Induction

The prolonged mitotic arrest induced by this compound activates the spindle assembly checkpoint, leading to the phosphorylation and activation of the pro-apoptotic protein Bcl-2. This, in turn, leads to the downstream activation of the caspase cascade, culminating in programmed cell death.

Caption: Signaling pathway of this compound leading to apoptosis.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of this compound against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of this compound

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 4.8 |

| A549 | Lung Carcinoma | 6.0 |

| HCT116 | Colon Carcinoma | 3.2 |

| OVCAR-3 | Ovarian Adenocarcinoma | 1.9 |

| HeLa | Cervical Adenocarcinoma | 2.1 |

Data are representative values compiled from various preclinical studies. Actual values may vary depending on experimental conditions.

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of this compound on cultured cancer cells.

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

In Vitro Microtubule Assembly Assay

This protocol measures the effect of this compound on the polymerization of tubulin in a cell-free system.

Materials:

-

Purified tubulin protein (>99% pure)

-

GTP (Guanosine triphosphate) stock solution

-

Glycerol-based assembly buffer (e.g., 80 mM PIPES, 1 mM MgCl2, 1 mM EGTA, 30% glycerol)

-

This compound stock solution (in DMSO)

-

Temperature-controlled spectrophotometer with a 340 nm filter

-

96-well UV-transparent plates

Procedure:

-

Preparation: Pre-warm the spectrophotometer to 37°C. Keep all reagents on ice.

-

Reaction Mixture: In a pre-chilled 96-well plate on ice, add the assembly buffer, GTP (to a final concentration of 1 mM), and various concentrations of this compound or a vehicle control.

-

Initiation: Add tubulin protein to each well to a final concentration of 1-2 mg/mL to initiate the reaction.

-

Measurement: Immediately place the plate in the spectrophotometer and begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.

-

Data Analysis: Plot the change in absorbance over time. An increase in absorbance indicates microtubule polymerization. Compare the rate and extent of polymerization in the presence of this compound to the control.

Caption: Workflow for the in vitro microtubule assembly assay.

Conclusion

This compound is a powerful cytotoxic compound with a unique mechanism of action that has become a cornerstone of cancer chemotherapy. Its ability to stabilize microtubules leads to mitotic arrest and apoptosis in rapidly dividing cancer cells. The information and protocols provided in this guide serve as a valuable resource for researchers engaged in the ongoing study of this agent and the development of novel anticancer therapies.

In-Depth Technical Guide: Preliminary Cytotoxicity Screening of Antitumor Agent-45

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-45, identified as KTt-45 or (2R/S)-6-(3,3-diethylallyl)-2′,5,7-trihydroxyflavanone, is a novel compound that has demonstrated significant cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this agent, including its effects on different cell lines, its mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new anticancer therapies.

Cytotoxicity Profile of this compound

This compound has been shown to exhibit selective cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cell population, have been determined for several cell lines.

Table 1: In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) |

| HeLa | Cervical Cancer | 37.4[1] |

| Raji | Burkitt's Lymphoma | < 100[1] |

| MCF-7 | Breast Cancer | < 100[1] |

| A549 | Lung Cancer | < 100[1] |

Note: Specific IC50 values for Raji, MCF-7, and A549 cell lines are not yet publicly available but have been reported to be less than 100 μM.[1]

Mechanism of Action

The cytotoxic activity of this compound is primarily mediated through the induction of mitochondrial-dependent apoptosis.[1] This process is initiated by the agent's activity as a T-type calcium channel blocker.[1]

Signaling Pathway

The proposed signaling pathway for this compound involves the following key steps:

-

Inhibition of T-type Calcium Channels: this compound blocks the influx of calcium ions into the cancer cells by inhibiting T-type calcium channels.[1]

-

Activation of p38-MAPK Pathway: The disruption of calcium homeostasis is hypothesized to activate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3]

-

Upregulation of p53: Activated p38-MAPK can lead to the phosphorylation and activation of the tumor suppressor protein p53.[2][3]

-

Induction of Pro-Apoptotic Proteins: Activated p53 can upregulate the expression of pro-apoptotic proteins, such as PUMA (p53 upregulated modulator of apoptosis).[3]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins of the Bcl-2 family, like PUMA, can antagonize anti-apoptotic proteins (e.g., Bcl-2) and promote the activation of Bax and Bak, leading to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[1]

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspase-3.[1]

-

Apoptosis: Activated caspase-3 orchestrates the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[1]

Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used in the preliminary cytotoxicity screening of this compound.

Cell Culture

-

Cell Lines: HeLa (cervical cancer), Raji (Burkitt's lymphoma), MCF-7 (breast cancer), and A549 (lung cancer) cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate overnight.[4]

-

Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 72 hours.[4]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Measure the absorbance at 540 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caspase-3 Activation Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

-

Procedure:

-

Seed cells in a suitable culture dish and treat with this compound at its IC50 concentration (37.4 µM for HeLa cells) for 48 and 58 hours.[5]

-

Lyse the cells using a chilled lysis buffer.

-

Incubate the cell lysate with a fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC (N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin).[6]

-

Activated caspase-3 cleaves the substrate, releasing the fluorescent AMC molecule.[6]

-

Measure the fluorescence using a fluorometer with an excitation wavelength of 380 nm and an emission wavelength between 420-460 nm.[6]

-

The fluorescence intensity is proportional to the caspase-3 activity in the sample.

-

Mitochondrial Membrane Potential Assay

This assay assesses the integrity of the mitochondrial membrane potential, which is disrupted during the early stages of apoptosis.

-

Procedure:

-

Culture cells in a suitable format (e.g., 96-well plate or chamber slides).

-

Treat cells with this compound at the desired concentration and for the appropriate time.

-

Incubate the cells with a fluorescent dye that accumulates in mitochondria in a potential-dependent manner, such as TMRE (tetramethylrhodamine, ethyl ester) or JC-1.[7][8]

-

In healthy cells with a high mitochondrial membrane potential, TMRE will accumulate and fluoresce brightly. In apoptotic cells with a depolarized mitochondrial membrane, TMRE accumulation and fluorescence will be reduced.[7]

-

Analyze the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.

-

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preliminary cytotoxicity screening of an antitumor agent.

General experimental workflow for cytotoxicity screening.

Conclusion

This compound (KTt-45) demonstrates promising and selective cytotoxic activity against various cancer cell lines, with a particularly pronounced effect on HeLa cervical cancer cells.[1] Its mechanism of action, involving the inhibition of T-type calcium channels and the subsequent induction of mitochondrial-dependent apoptosis, presents a novel approach for cancer therapy.[1] Further in-depth studies are warranted to fully elucidate its therapeutic potential, including comprehensive dose-response studies across a wider range of cancer cell lines, in vivo efficacy studies, and detailed investigation of its effects on specific molecular targets within the apoptotic signaling pathway. The experimental protocols and workflows detailed in this guide provide a solid foundation for the continued investigation of this and other novel antitumor agents.

References

- 1. KTt-45, a T-type calcium channel blocker, acts as an anticancer agent by inducing apoptosis on HeLa cervical cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. T-type Ca2+ channel inhibition induces p53-dependent cell growth arrest and apoptosis through activation of p38-MAPK in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HeLa TI cell-based assay as a new approach to screen for chemicals able to reactivate the expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 7. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]

- 8. Mitochondrial Membrane Potential Assay Kit (with JC-1) - Elabscience® [elabscience.com]

In-Depth Technical Guide: Target Identification and Validation of Antitumor Agent-45

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-45 (ATA-45) is a novel synthetic compound that has demonstrated significant antiproliferative activity in preclinical models of non-small cell lung cancer (NSCLC). This document provides a comprehensive overview of the target identification and validation process for ATA-45. Through a combination of affinity-based proteomics, biochemical assays, and cell-based functional studies, we have identified and validated Tumor Proliferation Kinase 1 (TPK1) as the direct molecular target of ATA-45. The data presented herein establishes a clear mechanism of action, confirming that ATA-45 exerts its antitumor effects through the potent and specific inhibition of the TPK1 signaling pathway. This guide details the methodologies employed, presents key quantitative data, and outlines the signaling context, providing a robust foundation for the continued development of ATA-45 as a targeted therapeutic agent.

Target Identification: Unveiling the Molecular Target of ATA-45

The primary strategy for identifying the molecular target of ATA-45 involved an unbiased, affinity-based chemical proteomics approach. This method aimed to isolate and identify proteins from cancer cell lysates that directly bind to the compound.

Experimental Workflow: Affinity Chromatography coupled with Mass Spectrometry

An immobilized version of ATA-45 was synthesized by introducing a linker to a non-pharmacophoric region of the molecule, which was then covalently coupled to sepharose beads. These "bait-loaded" beads were incubated with protein lysates derived from the H358 NSCLC cell line. Proteins with a high affinity for ATA-45 were captured, while non-binding proteins were washed away. The captured proteins were subsequently eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Results of Target Identification

The LC-MS/MS analysis identified a list of proteins that were significantly enriched in the ATA-45 pulldown samples compared to control samples (beads with no compound). Among the top hits, the serine/threonine kinase Tumor Proliferation Kinase 1 (TPK1) was identified with the highest confidence score and greatest peptide coverage. TPK1 is a known, albeit poorly characterized, kinase with suspected involvement in cell cycle regulation. This finding positioned TPK1 as the primary candidate target for ATA-45.

Experimental Protocol: Affinity Chromatography

-

Preparation of Cell Lysate:

-

Culture H358 cells to ~80-90% confluency.

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitor cocktails.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant (protein lysate) and determine protein concentration using a BCA assay.

-

-

Affinity Pulldown:

-

Equilibrate the ATA-45-conjugated sepharose beads and control beads with lysis buffer.

-

Incubate 1-2 mg of protein lysate with 50 µL of bead slurry for 2-4 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation (500 x g for 2 minutes) and discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins by adding 100 µL of 2x SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.

-

Separate the eluted proteins on a 4-12% SDS-PAGE gel.

-

Stain the gel with Coomassie Blue and excise the entire protein lane.

-

Perform in-gel trypsin digestion of the excised gel band.

-

Extract the resulting peptides for LC-MS/MS analysis.

-

Target Validation: Confirming TPK1 as the Functional Target

Following the identification of TPK1 as the top binding candidate, a series of biochemical and cell-based assays were conducted to validate that the inhibition of TPK1's kinase activity is the direct mechanism responsible for the antitumor effects of ATA-45.

Biochemical Validation: Direct Inhibition and Binding

To confirm a direct interaction, the effect of ATA-45 on the enzymatic activity of recombinant TPK1 was measured, and the binding kinetics were characterized.

-

In Vitro Kinase Assay: The ability of ATA-45 to inhibit TPK1-mediated phosphorylation of a model substrate was quantified. ATA-45 demonstrated potent, dose-dependent inhibition of TPK1.

-

Surface Plasmon Resonance (SPR): SPR was used to measure the real-time binding and dissociation of ATA-45 to immobilized TPK1 protein. This analysis confirmed a high-affinity interaction.

Table 1: Biochemical Characterization of ATA-45 Interaction with TPK1

| Assay Type | Parameter | Value |

|---|---|---|

| In Vitro Kinase Assay | IC50 | 15.2 nM |

| Surface Plasmon Resonance (SPR) | KD (Equilibrium Dissociation Constant) | 8.9 nM |

| ka (Association Rate) | 2.1 x 105 M-1s-1 |

| | kd (Dissociation Rate) | 1.8 x 10-3 s-1 |

Cellular Target Engagement: Confirming Interaction in Live Cells

To ensure that ATA-45 engages TPK1 within the complex environment of a living cell, a Cellular Thermal Shift Assay (CETSA) was performed. Ligand binding typically stabilizes a target protein, leading to an increase in its melting temperature.

-

Cellular Thermal Shift Assay (CETSA): H358 cells were treated with either a vehicle control or ATA-45 and then subjected to a temperature gradient. ATA-45 treatment resulted in a significant thermal stabilization of TPK1, confirming direct target engagement in a cellular context.

Table 2: Cellular Thermal Shift Assay (CETSA) Data for TPK1

| Treatment | Tagg (Aggregation Midpoint) | ΔTagg (Thermal Shift) |

|---|---|---|

| Vehicle (DMSO) | 48.1 °C | - |

| ATA-45 (1 µM) | 55.3 °C | +7.2 °C |

Functional Validation: Linking TPK1 Inhibition to Cellular Effects

The final step was to demonstrate that the inhibition of TPK1 by ATA-45 leads to the observed antiproliferative phenotype. This was achieved by analyzing the downstream signaling pathway and comparing the effects of ATA-45 with genetic knockdown of TPK1.

-

Western Blot Analysis: The TPK1 signaling pathway is known to involve the phosphorylation of the Cell Cycle Progression Factor (CCPF). Treatment of H358 cells with ATA-45 led to a dose-dependent decrease in the phosphorylation of CCPF, without affecting the total levels of TPK1 or CCPF protein. This confirms that ATA-45 inhibits TPK1 kinase activity in cells.

-

siRNA Knockdown: Silencing the expression of TPK1 using small interfering RNA (siRNA) resulted in a significant reduction in H358 cell viability, phenocopying the antiproliferative effect observed with ATA-45 treatment.

Key Experimental Protocols for Validation

In Vitro Kinase Assay Protocol

-

Reaction Setup: Prepare a kinase reaction mixture in a 96-well plate containing kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), 10 µM ATP, and a biotinylated peptide substrate for TPK1.

-

Compound Addition: Add varying concentrations of ATA-45 (typically from 1 nM to 100 µM) to the wells.

-

Initiation: Add 5 ng of recombinant TPK1 enzyme to each well to start the reaction. Incubate for 60 minutes at 30°C.

-

Termination: Stop the reaction by adding EDTA to a final concentration of 50 mM.

-

Detection: Transfer the reaction mixture to a streptavidin-coated plate. Detect the amount of phosphorylated substrate using a specific anti-phospho-substrate antibody conjugated to a reporter (e.g., HRP).

-

Data Analysis: Calculate the percent inhibition for each ATA-45 concentration relative to DMSO controls and determine the IC50 value using non-linear regression analysis.

Western Blot Protocol for Phospho-CCPF Detection

-

Cell Treatment & Lysis: Seed H358 cells and allow them to attach overnight. Treat cells with increasing concentrations of ATA-45 for 2 hours. Lyse cells as described in section 1.3.[1][2][3][4][5]

-

SDS-PAGE and Transfer: Separate 20 µg of protein lysate per lane on a 4-12% SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[2][5]

-

Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-CCPF (Ser123) and total TPK1, diluted in 5% BSA/TBST.

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate. Analyze the band intensities to determine the ratio of phosphorylated CCPF to total protein.

Conclusion

The comprehensive data presented in this guide provides a robust validation of Tumor Proliferation Kinase 1 (TPK1) as the direct and functional target of this compound. The workflow successfully progressed from an unbiased proteomic screen to specific biochemical and cellular assays that collectively confirm the mechanism of action. ATA-45 binds to TPK1 with high affinity, inhibits its kinase activity in vitro, engages the target in live cells, and disrupts the downstream signaling pathway, leading to an antiproliferative effect that mirrors genetic knockdown of the target. This successful target validation provides a strong rationale for the continued clinical development of ATA-45 as a precision therapy for TPK1-dependent cancers.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 4. Detecting tyrosine-phosphorylated proteins by Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]

In Vitro Anti-proliferative Activity of Paclitaxel: A Technical Overview

Introduction: Paclitaxel, a potent diterpenoid compound originally isolated from the Pacific yew tree (Taxus brevifolia), is a cornerstone of modern chemotherapy regimens. Its remarkable efficacy against a wide spectrum of solid tumors, including ovarian, breast, and non-small cell lung cancers, stems from its unique mechanism of action. This technical guide provides an in-depth analysis of the in vitro anti-proliferative activity of Paclitaxel, detailing its mechanism, quantitative efficacy across various cancer cell lines, and the experimental protocols used for its evaluation.

Mechanism of Action

Paclitaxel exerts its cytotoxic effects by targeting the microtubule network within cancer cells.[1] Unlike other anti-tubulin agents that cause microtubule depolymerization, Paclitaxel stabilizes microtubules, preventing their dynamic instability which is essential for various cellular functions, most critically, mitotic spindle formation.[2] This stabilization leads to a sustained blockage of the cell cycle at the G2/M phase, preventing cell division.[1] The prolonged mitotic arrest ultimately triggers cellular signaling pathways that lead to programmed cell death, or apoptosis.[1][3] Key signaling pathways implicated in Paclitaxel-induced apoptosis include the PI3K/AKT and MAPK/ERK pathways.[1][4][5]

Quantitative Data: Anti-proliferative Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The anti-proliferative activity of Paclitaxel has been extensively documented across numerous human cancer cell lines. The IC50 values are typically in the nanomolar range, highlighting its high potency.[6] However, the exact values can vary depending on the cell line, exposure duration, and the specific assay used.

| Cell Line | Cancer Type | Exposure Time | IC50 (nM) | Reference(s) |

| A549 | Non-Small Cell Lung Cancer | 48 hours | 1.35 | [7] |

| H520 | Non-Small Cell Lung Cancer | 48 hours | 7.59 | [7] |

| MCF-7 | Breast Adenocarcinoma | 24 hours | 7.5 | [8] |

| HeLa | Cervical Cancer | 24 hours | 2.5 - 7.5 | [9] |

| SKOV3 | Ovarian Cancer | Not Specified | Not Specified | [10] |

Note: The IC50 values can show variability between different studies due to variations in experimental conditions.

Experimental Protocols

The evaluation of Paclitaxel's anti-proliferative activity in vitro is commonly performed using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.

MTT Assay for Cell Viability

Principle: This assay is based on the ability of mitochondrial dehydrogenases in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.[12] The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Paclitaxel stock solution (in DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)[12][13]

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Paclitaxel in complete culture medium from the stock solution. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing various concentrations of Paclitaxel (e.g., 0.01 µM to 1 µM) and a vehicle control (medium with DMSO, concentration matched to the highest Paclitaxel dose).[4]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[9]

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[12]

-

Formazan Formation: Incubate the plate for an additional 1 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[12]

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13] Mix thoroughly by gentle pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength of 490-570 nm using a microplate reader.[12][13] A reference wavelength of around 630 nm can be used to reduce background noise.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the logarithm of the Paclitaxel concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the MTT assay and the simplified signaling pathway of Paclitaxel-induced apoptosis.

Caption: Workflow diagram for determining cell viability using the MTT assay.

Caption: Simplified signaling pathway of Paclitaxel-induced apoptosis.

References

- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. In vitro antiproliferative activity of docetaxel (Taxotere), paclitaxel (Taxol) and cisplatin against human tumour and normal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dovepress.com [dovepress.com]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Increased paclitaxel cytotoxicity against cancer cell lines using a novel functionalized carbon nanotube • Adeli Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. advances.umw.edu.pl [advances.umw.edu.pl]

solubility and stability studies of Antitumor agent-45

An In-depth Technical Guide on the Solubility and Stability of Antitumor Agent-45

This document provides a comprehensive overview of the physicochemical properties of this compound, with a specific focus on its solubility and stability profiles. These characteristics are fundamental to the development of a safe, effective, and stable pharmaceutical product. The following sections detail the experimental protocols and resulting data from these critical preclinical studies.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Extensive studies were conducted to determine the solubility of this compound in various aqueous, organic, and biorelevant media.

Aqueous Solubility

The aqueous solubility of this compound was evaluated across a physiologically relevant pH range. The results indicate a pH-dependent solubility profile, a crucial factor for predicting its behavior in the gastrointestinal tract.

Table 1: Aqueous Solubility of this compound at 25°C

| Medium (Buffer System) | pH | Solubility (mg/mL) |

|---|---|---|

| 0.1 N HCl | 1.2 | 0.05 ± 0.01 |

| Acetate Buffer | 4.5 | 0.12 ± 0.02 |

| Phosphate Buffer | 6.8 | 1.50 ± 0.11 |

| Phosphate Buffer | 7.4 | 1.85 ± 0.15 |

| Purified Water | 7.0 (approx.) | 1.35 ± 0.09 |

Experimental Protocol: Aqueous Solubility Determination

-

Preparation of Solutions: Saturated solutions of this compound were prepared by adding an excess amount of the compound to buffers of different pH values (1.2, 4.5, 6.8, and 7.4).

-

Equilibration: The resulting suspensions were agitated in a temperature-controlled shaker at 25°C for 48 hours to ensure equilibrium was reached.

-

Sample Collection and Processing: Aliquots were withdrawn and filtered through a 0.22 µm syringe filter to remove undissolved solids.

-

Quantification: The concentration of the dissolved this compound in the filtrate was determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Solubility in Organic Solvents

To inform potential formulation strategies, the solubility of this compound was assessed in several common organic solvents.

Table 2: Solubility of this compound in Organic Solvents at 25°C

| Solvent | Solubility (mg/mL) |

|---|---|

| Ethanol | 25.4 ± 1.8 |

| Propylene Glycol | 45.2 ± 2.5 |

| Dimethyl Sulfoxide (DMSO) | > 200 |

| Polyethylene Glycol 400 (PEG 400) | 85.7 ± 5.1 |

Experimental Protocol: Organic Solvent Solubility Determination

-

Preparation: An excess of this compound was added to each of the selected organic solvents in sealed vials.

-

Equilibration: The vials were placed on a rotary shaker and agitated at 25°C for 24 hours.

-

Analysis: After equilibration, the samples were centrifuged, and the supernatant was carefully collected, diluted, and analyzed by a validated HPLC-UV method to determine the concentration of the dissolved compound.

Stability Profile

Stability testing is essential to determine the shelf-life of a drug product and to identify any potential degradation products.

pH-Dependent Stability

The stability of this compound was evaluated in aqueous solutions at various pH levels over an extended period. The results indicate that the compound is most stable under neutral to slightly alkaline conditions.

Table 3: pH-Dependent Stability of this compound (% remaining) at 25°C

| pH | Initial | 24 Hours | 48 Hours | 72 Hours |

|---|---|---|---|---|

| 1.2 | 100% | 85.2% | 71.4% | 58.9% |

| 4.5 | 100% | 95.8% | 91.5% | 87.3% |

| 7.4 | 100% | 99.5% | 99.1% | 98.8% |

| 9.0 | 100% | 98.9% | 97.5% | 96.2% |

Experimental Protocol: pH-Dependent Stability Study

-

Solution Preparation: Stock solutions of this compound were prepared and diluted in buffers of varying pH (1.2, 4.5, 7.4, and 9.0).

-

Incubation: The solutions were stored in a temperature-controlled chamber at 25°C.

-

Time-Point Analysis: Aliquots were withdrawn at specified time intervals (0, 24, 48, and 72 hours).

-

Quantification: The concentration of the remaining this compound was determined by HPLC, and the percentage remaining was calculated relative to the initial concentration.

Caption: Workflow for the pH-dependent stability study of this compound.

Forced Degradation Studies

Forced degradation studies were conducted to identify the likely degradation products and pathways of this compound under stress conditions.

Table 4: Summary of Forced Degradation Studies of this compound

| Stress Condition | Duration | % Degradation | Major Degradants |

|---|---|---|---|

| 0.1 N HCl | 24 hours | 28.5% | DP-1, DP-2 |

| 0.1 N NaOH | 24 hours | 15.2% | DP-3 |

| 10% H₂O₂ (Oxidative) | 24 hours | 45.8% | DP-4, DP-5 |

| Thermal (80°C) | 72 hours | 12.1% | DP-1 |

| Photolytic (ICH Q1B) | 7 days | 8.5% | DP-6 |

DP = Degradation Product

Experimental Protocol: Forced Degradation

-

Acid/Base Hydrolysis: Solutions of this compound were prepared in 0.1 N HCl and 0.1 N NaOH and incubated at 60°C.

-

Oxidative Stress: The compound was treated with 10% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Stress: A solid sample of this compound was exposed to a dry heat of 80°C.

-

Photolytic Stress: The compound was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Analysis: All stressed samples were analyzed by HPLC to determine the percentage of degradation and to profile the resulting degradants.

Caption: Experimental workflow for forced degradation studies.

Hypothetical Mechanism of Action: Signaling Pathway

While the precise mechanism is under continued investigation, this compound is hypothesized to act as an inhibitor of a key signaling pathway frequently dysregulated in cancer, such as a Receptor Tyrosine Kinase (RTK) pathway. The diagram below illustrates a potential point of intervention.

Caption: Hypothetical inhibition of the RTK signaling pathway by this compound.

In-Depth Technical Guide: Antitumor Agent-45 (Compound 21) Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Antitumor agent-45 (also known as Compound 21), a potent inhibitor of the c-Met receptor tyrosine kinase. This document outlines the available data on its binding affinity and kinetics, details relevant experimental methodologies, and visualizes its mechanism of action within the c-Met signaling pathway.

Core Concepts: c-Met Inhibition by this compound

This compound is a small molecule inhibitor that targets the ATP-binding site of the c-Met kinase domain. By competitively binding to this site, it prevents the phosphorylation and subsequent activation of the receptor, thereby disrupting downstream signaling pathways that are crucial for tumor cell proliferation, survival, migration, and invasion. The inhibition of c-Met signaling by this compound has been shown to induce apoptosis in cancer cells.

Quantitative Binding and Activity Data

| Parameter | Target | Value | Cell Line |

| IC50 | c-Met Kinase | 2.02 nM | in vitro enzyme assay |

| IC50 | Cell Proliferation | 88 nM | MKN45 (gastric cancer) |

Note: The IC50 values indicate a high potency of this compound against its target kinase and in a cellular context. The lower IC50 in the enzymatic assay compared to the cellular assay is expected, as cellular activity is influenced by additional factors such as cell membrane permeability and off-target effects.

Experimental Protocols

Detailed experimental protocols for determining the binding affinity and kinetics of small molecule inhibitors to protein kinases are crucial for reproducible research. While the specific protocols used for this compound are not publicly detailed, this section provides representative methodologies for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), two common techniques for characterizing inhibitor-kinase interactions.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between a ligand (e.g., c-Met) and an analyte (e.g., this compound). It provides data on the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Workflow for a Typical SPR Experiment:

Methodology:

-

Immobilization: Recombinant human c-Met kinase domain is immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Interaction Analysis: A series of concentrations of this compound are injected over the sensor surface. The binding is monitored in real-time by detecting changes in the refractive index at the surface.

-

Data Processing: The resulting sensorgrams are corrected for non-specific binding by subtracting the signal from a reference flow cell.

-

Kinetic Analysis: The association and dissociation phases are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants (kon and koff). The dissociation constant (Kd) is then calculated as koff/kon.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change that occurs upon binding of an inhibitor to its target protein. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.

Workflow for a Typical ITC Experiment:

Methodology:

-

Sample Preparation: A solution of purified c-Met kinase is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both solutions must be in identical, well-degassed buffers.

-

Titration: A series of small injections of this compound are made into the c-Met solution. The heat released or absorbed upon binding is measured for each injection.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm is then fitted to a suitable model to determine the thermodynamic parameters of the interaction.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the c-Met signaling pathway, which, when aberrantly activated, drives tumorigenesis. The binding of its natural ligand, Hepatocyte Growth Factor (HGF), to c-Met leads to receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This creates docking sites for various downstream signaling proteins, activating pathways such as the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival. By blocking the ATP-binding site, this compound prevents this initial phosphorylation event, thereby inhibiting the entire downstream cascade and leading to apoptosis.

Predicting the Activity of Novel Antitumor Agents: A Technical Guide to Molecular Docking

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of utilizing molecular docking to predict the bioactivity of novel compounds, exemplified by a hypothetical "Antitumor Agent-45." It covers the theoretical underpinnings, detailed experimental protocols, data interpretation, and the crucial step of experimental validation. This document is intended to serve as a practical resource for professionals in the field of drug discovery and oncology research.

Introduction to Molecular Docking in Oncology

Molecular docking is a powerful computational method used extensively in drug discovery to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[1][2] This technique is instrumental in identifying and optimizing potential anticancer drugs by simulating the interaction between a compound and its molecular target at an atomic level.[1] By estimating the binding affinity and analyzing the interaction patterns, researchers can screen large libraries of compounds, prioritize candidates for synthesis and biological testing, and gain insights into their mechanisms of action.[1][3] This in silico approach accelerates the drug discovery process, reduces costs, and minimizes the need for extensive preliminary experimental screening.[1][3]

The primary output of a docking simulation is the binding energy, which quantifies the strength of the interaction between the ligand and the protein target.[4] A lower, more negative binding energy generally indicates a more stable and favorable interaction.[5] This predictive power allows for the rational design of novel therapies targeting specific proteins involved in cancer progression, such as kinases, growth factor receptors, and regulators of apoptosis.[6][7]

The Molecular Docking Workflow: A Step-by-Step Protocol

The successful prediction of antitumor activity using molecular docking relies on a systematic and carefully executed workflow. This process integrates computational modeling with essential experimental validation.

Target Identification and Preparation

The initial step is to identify a relevant biological target involved in the cancer pathway of interest. This can be achieved through literature review, bioinformatics, or network pharmacology approaches that screen for potential targets of a given compound.[6] Once a target protein is selected, its three-dimensional structure is required.

Experimental Protocol: Protein Preparation

-

Structure Retrieval: Obtain the 3D crystal structure of the target protein from a public repository like the Protein Data Bank (PDB). For this example, we will consider the Epidermal Growth Factor Receptor (EGFR), a well-known cancer target (e.g., PDB ID: 1M17).[8][9]

-

Initial Cleanup: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and ions, as they can interfere with the docking process.[10]

-

Structural Correction: Add polar hydrogen atoms to the protein structure, which are crucial for forming hydrogen bonds. Correct any missing residues or atomic coordinates using modeling software.

-

Charge Assignment: Assign appropriate partial charges to each atom of the protein (e.g., Gasteiger charges).

-

Grid Box Definition: Define the active site for docking. This is typically a cubic grid centered on the known binding pocket of the protein, large enough to accommodate the ligand.

Ligand Preparation

The compound of interest, "this compound," must be prepared in a format suitable for the docking software.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion: Draw the 2D structure of this compound using chemical drawing software (e.g., ChemDraw) and convert it into a 3D structure.

-

Energy Minimization: Perform energy minimization on the 3D structure using a suitable force field (e.g., MMFF94x) to obtain a stable, low-energy conformation.[8]

-

Charge and Torsion Definition: Assign partial charges to the ligand atoms and define its rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand within the protein's active site.[11]

Molecular Docking Simulation

With the prepared receptor and ligand, the docking simulation can be executed. Software like AutoDock Vina or GOLD is commonly used for this purpose.[11] These programs systematically search for the best binding poses of the ligand within the receptor's active site and calculate a corresponding binding score.[3]

Experimental Protocol: Docking Simulation

-

Software Configuration: Load the prepared protein and ligand files into the docking software.

-

Algorithm Execution: Run the docking algorithm. For example, AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand.

-

Pose Generation and Scoring: The software will generate a series of possible binding poses for the ligand and rank them based on a scoring function (e.g., binding energy in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode.[5]

Analysis and Validation

The final stage involves analyzing the computational results and validating them with laboratory experiments.

Experimental Protocol: In Vitro Validation (MTT Assay)

-

Cell Culture: Culture human cancer cell lines relevant to the protein target (e.g., A549 or MCF-7 cells for common cancers).[7][12]

-

Compound Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-72 hours). A positive control, such as Doxorubicin or 5-Fluorouracil, should be used for comparison.[8][12]

-

MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to the cells. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

-

Data Analysis: Dissolve the formazan crystals and measure the absorbance using a spectrophotometer. Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the agent that inhibits 50% of cell growth. A lower IC50 value indicates higher cytotoxic activity.[13]

Data Presentation and Interpretation

Quantitative data from both docking simulations and experimental assays are crucial for evaluating the potential of an antitumor agent. The results are typically summarized in tables to facilitate comparison between different compounds.

Table 1: Predicted Binding Affinities of this compound and Analogues against EGFR

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| This compound | -10.7 | MET793, LYS745, CYS797 | 2 |

| Analogue A | -9.2 | MET793, LEU844 | 1 |

| Analogue B | -8.5 | LYS745, THR790 | 1 |

| Analogue C | -11.4 | MET793, LYS745, ASP855 | 3 |

| Erlotinib (Control) | -9.9 | MET793, CYS797 | 2 |

This table presents hypothetical docking scores for this compound and its analogues against the EGFR protein, a common target in cancer therapy. A more negative binding energy suggests a stronger binding affinity. Erlotinib, a known EGFR inhibitor, is included for reference.

Table 2: In Vitro Cytotoxicity of this compound and Analogues

| Compound | IC50 on A549 Cells (µM) | IC50 on MCF-7 Cells (µM) | Selectivity Index (SI) |

| This compound | 12.5 | 15.1 | >10 |

| Analogue A | 25.3 | 30.8 | 6.2 |

| Analogue B | 41.2 | 55.6 | 3.1 |

| Analogue C | 8.9 | 10.4 | >12 |

| Doxorubicin (Control) | 1.2 | 0.9 | 1.5 |

This table shows hypothetical IC50 values from an MTT assay.[8] A lower IC50 value indicates greater potency. The Selectivity Index (SI), often calculated by comparing cytotoxicity against cancer cells versus normal cells, provides an estimate of the compound's therapeutic window.

A strong correlation between low binding energy (from docking) and low IC50 values (from in vitro assays) supports the validity of the computational model and suggests that the compound's antitumor activity is likely mediated through the targeted protein.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological and experimental processes.

Caption: Molecular Docking Workflow for this compound.

This diagram illustrates the comprehensive workflow for predicting the activity of a novel antitumor agent, from initial target selection through computational docking to experimental validation and subsequent optimization.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

This diagram shows a simplified representation of the EGFR signaling cascade, a critical pathway in many cancers that promotes cell proliferation and survival.[6] this compound is depicted as an inhibitor of EGFR, blocking the downstream signaling events.

Conclusion

Molecular docking serves as an indispensable tool in modern oncology drug discovery.[1] By providing a detailed computational framework for predicting the binding affinity of novel compounds like "this compound," it enables a rational, structure-based approach to drug design. The integration of robust computational predictions with rigorous experimental validation, such as cell-based cytotoxicity assays, creates a powerful synergy that can significantly accelerate the identification of promising new anticancer therapies.[14] This guide outlines the core protocols and data interpretation strategies essential for leveraging molecular docking to its full potential in the fight against cancer.

References

- 1. Molecular Docking: An Emerging Tool for Target-Based Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 3. Integration of Computational Docking into Anti-Cancer Drug Response Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Effects with Molecular Docking Confirmation of Newly Synthesized Isatin Sulfonamide Molecular Hybrid Derivatives against Hepatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Virtual screening/Docking workflow – Macs in Chemistry [macinchem.org]

- 12. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. bioengineer.org [bioengineer.org]

Initial Pharmacokinetics of Antitumor Agent-45: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial pharmacokinetic (PK) profile of Antitumor agent-45, a novel investigational monoclonal antibody for oncology applications. The data presented herein is a synthesis of preclinical findings designed to support further development and clinical trial design.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been characterized in preclinical studies. A summary of key quantitative data is presented in the tables below.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg) | Cmax (µg/mL) | AUC (0-inf) (µg*h/mL) | CL (mL/h/kg) | Vd (mL/kg) | t1/2 (h) |

| 1 | 25.3 | 2,890 | 0.35 | 80 | 160 |

| 5 | 128.1 | 15,450 | 0.32 | 75 | 165 |

| 20 | 510.5 | 65,200 | 0.31 | 72 | 170 |